2-(2-NAPHTHYLOXY)-1-[4-(4-NITROBENZOYL)PIPERAZINO]-1-ETHANONE
Overview
Description
2-(2-NAPHTHYLOXY)-1-[4-(4-NITROBENZOYL)PIPERAZINO]-1-ETHANONE is a complex organic compound that features a naphthyloxy group and a nitrobenzoyl-substituted piperazine moiety
Preparation Methods
The synthesis of 2-(2-NAPHTHYLOXY)-1-[4-(4-NITROBENZOYL)PIPERAZINO]-1-ETHANONE typically involves multiple steps, starting with the preparation of the naphthyloxy and nitrobenzoyl intermediates. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction parameters to maximize efficiency and minimize waste.
Chemical Reactions Analysis
2-(2-NAPHTHYLOXY)-1-[4-(4-NITROBENZOYL)PIPERAZINO]-1-ETHANONE can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the conversion of the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups under suitable conditions. Common reagents and conditions used in these reactions include organic solvents, acids, bases, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
2-(2-NAPHTHYLOXY)-1-[4-(4-NITROBENZOYL)PIPERAZINO]-1-ETHANONE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound’s structural features make it a potential candidate for studying biological interactions and mechanisms.
Medicine: Research into its potential therapeutic applications, such as its use in drug development, is ongoing.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-NAPHTHYLOXY)-1-[4-(4-NITROBENZOYL)PIPERAZINO]-1-ETHANONE involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins or enzymes, leading to changes in their activity and subsequent biological responses. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
2-(2-NAPHTHYLOXY)-1-[4-(4-NITROBENZOYL)PIPERAZINO]-1-ETHANONE can be compared with other similar compounds, such as:
4-(Methylsulfonyl)-2-nitrobenzoyl chloride: This compound shares the nitrobenzoyl moiety but differs in its overall structure and reactivity.
4-Nitrobenzoyl chloride: Another related compound that features the nitrobenzoyl group but lacks the naphthyloxy and piperazine components. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-naphthalen-2-yloxy-1-[4-(4-nitrobenzoyl)piperazin-1-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O5/c27-22(16-31-21-10-7-17-3-1-2-4-19(17)15-21)24-11-13-25(14-12-24)23(28)18-5-8-20(9-6-18)26(29)30/h1-10,15H,11-14,16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKYJONNSQNVXAD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)COC2=CC3=CC=CC=C3C=C2)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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